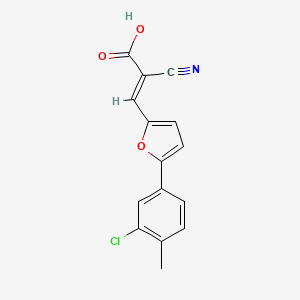
N-decyl-2,4,6-trinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-decyl-2,4,6-trinitroaniline is an organic compound with the molecular formula C16H24N4O6 It is a derivative of 2,4,6-trinitroaniline, where a decyl group is attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-decyl-2,4,6-trinitroaniline typically involves the nitration of aniline followed by the introduction of a decyl group. The process can be summarized as follows:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,4,6-trinitroaniline.
Alkylation: The 2,4,6-trinitroaniline is then reacted with decyl bromide in the presence of a base such as potassium carbonate to introduce the decyl group, forming this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
化学反应分析
Types of Reactions: N-decyl-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: N-decyl-2,4,6-triaminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-decyl-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-decyl-2,4,6-trinitroaniline involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The decyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
相似化合物的比较
2,4,6-Trinitroaniline: The parent compound without the decyl group.
N-phenyl-2,4,6-trinitroaniline: A similar compound with a phenyl group instead of a decyl group.
N-isopropyl-2,4,6-trinitroaniline: A similar compound with an isopropyl group.
Uniqueness: N-decyl-2,4,6-trinitroaniline is unique due to the presence of the long decyl chain, which imparts distinct physical and chemical properties. This makes it more lipophilic compared to its analogs, potentially enhancing its interactions with lipid membranes and biological systems.
属性
CAS 编号 |
91472-53-6 |
|---|---|
分子式 |
C16H24N4O6 |
分子量 |
368.38 g/mol |
IUPAC 名称 |
N-decyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C16H24N4O6/c1-2-3-4-5-6-7-8-9-10-17-16-14(19(23)24)11-13(18(21)22)12-15(16)20(25)26/h11-12,17H,2-10H2,1H3 |
InChI 键 |
OQPZHAYCNCHNGH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


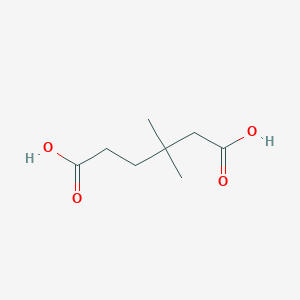
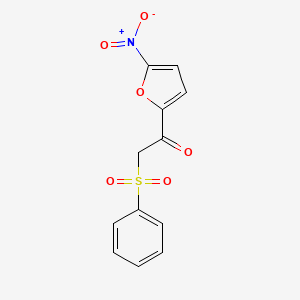
![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)


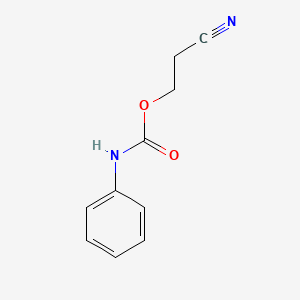
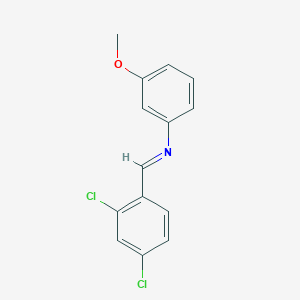


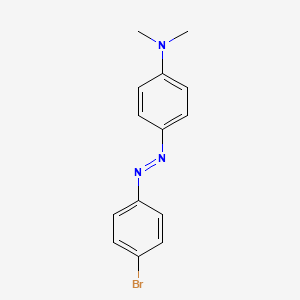
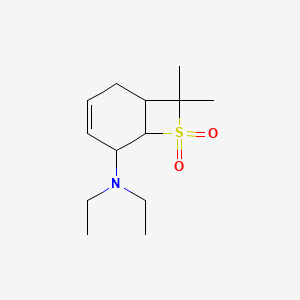
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)

